1-Hydroxy-6-nitronaphthalene

概要

説明

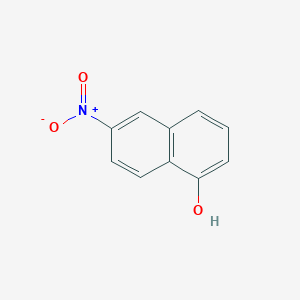

1-Hydroxy-6-nitronaphthalene is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a nitro group at the sixth position on the naphthalene ring

準備方法

The synthesis of 1-Hydroxy-6-nitronaphthalene typically involves nitration and hydroxylation reactions. One common method is the nitration of naphthalene to form 1-nitronaphthalene, followed by hydroxylation to introduce the hydroxyl group at the desired position . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) has been reported to achieve high conversion rates and selectivity under mild conditions .

化学反応の分析

1-Hydroxy-6-nitronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents for oxidation. .

科学的研究の応用

1-Hydroxy-6-nitronaphthalene has several scientific research applications:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-Hydroxy-6-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in microbial degradation, the compound is initially oxidized by a three-component dioxygenase enzyme system, leading to the formation of 1,2-dihydroxynaphthalene . This intermediate is further metabolized through established pathways for naphthalene degradation, highlighting the compound’s role in environmental bioremediation.

類似化合物との比較

1-Hydroxy-6-nitronaphthalene can be compared with other nitro and hydroxyl derivatives of naphthalene, such as:

2-Hydroxy-6-nitronaphthalene: Similar in structure but with the hydroxyl group at the second position.

1-Nitronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

6-Chloro-1-nitronaphthalene: Contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

1-Hydroxy-6-nitronaphthalene is a compound of interest due to its potential biological activities, particularly in environmental and health-related contexts. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and implications for human health and the environment.

This compound is a derivative of nitronaphthalene, characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) on the naphthalene ring. Its chemical structure can be represented as follows:

The biological activity of this compound is linked to its ability to interact with various biochemical pathways:

- Microbial Degradation : The compound participates in microbial degradation pathways, where it is oxidized by dioxygenase enzymes, leading to the formation of various metabolites. This process is critical for bioremediation efforts in contaminated environments.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes, potentially affecting cellular functions and signaling pathways.

Toxicity Studies

Toxicological assessments have highlighted several important findings regarding the safety profile of this compound:

Acute Toxicity

- In studies involving rats, doses ranging from 25 to 200 mg/kg body weight resulted in respiratory distress and necrosis of lung tissues. The effective dose for acute toxicity (ED50) was determined to be approximately 60 mg/kg .

Chronic Toxicity

- Long-term studies conducted on F344 rats and B6C3F1 mice indicated that chronic exposure to dietary concentrations of 0.06% to 0.12% did not result in significant tumor incidence compared to control groups. However, some instances of respiratory and digestive system tumors were observed, suggesting a need for further investigation into long-term exposure risks .

Genetic Toxicology

This compound has been evaluated for its mutagenic potential through various assays:

- Ames Test : This test showed that the compound exhibits mutagenic properties in bacterial systems, indicating potential risks for genetic mutations upon exposure .

- Cytogenetic Studies : In vitro studies using Chinese hamster ovary cells revealed sister chromatid exchanges, suggesting that the compound may induce chromosomal aberrations .

Case Studies

Several case studies have provided insights into the environmental impact and biological effects of this compound:

- Environmental Monitoring : In urban areas with high levels of vehicle emissions, this compound was detected in particulate matter. This finding raises concerns about air quality and potential health risks associated with inhalation exposure .

- Bioremediation Applications : Research has demonstrated that specific microbial strains can effectively degrade this compound, highlighting its potential use in bioremediation strategies for contaminated soils and water bodies.

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Microbial Degradation | Participates in degradation pathways via oxidation by dioxygenases |

| Enzyme Inhibition | Inhibits metabolic enzymes affecting cellular functions |

| Acute Toxicity | Causes respiratory distress; ED50 ~60 mg/kg in rats |

| Chronic Toxicity | Long-term exposure does not significantly increase tumor incidence but shows some tumor development |

| Genetic Mutagenicity | Exhibits mutagenic properties in Ames test; induces chromosomal aberrations in cytogenetic studies |

特性

IUPAC Name |

6-nitronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBPSSPZWWISCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40528859 | |

| Record name | 6-Nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38397-06-7 | |

| Record name | 6-Nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。